molecular formula C23H19N5O B2864842 (Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634885-39-5

(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2864842
CAS RN: 634885-39-5
M. Wt: 381.439
InChI Key: VGEPGLZAKBXCEZ-QFEZKATASA-N
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Description

(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H19N5O and its molecular weight is 381.439. The purity is usually 95%.
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Scientific Research Applications

Magnetic Studies of Complexes

The ligand (Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide and similar compounds have been utilized in the synthesis of various metal complexes, which demonstrate interesting magnetic properties. For instance, studies involving the formation of tetranuclear square grids and dicopper(II) complexes using similar ligands have been conducted. These complexes exhibit intriguing ferromagnetic and antiferromagnetic interactions, making them valuable for magnetic studies and potentially in the field of molecular magnets (Mandal et al., 2011).

Molecular Docking and In Vitro Screening

Some derivatives of the ligand have been used in molecular docking and in vitro screening to explore their potential as antimicrobial and antioxidant agents. These studies involve the synthesis of novel pyridine and fused pyridine derivatives, assessing their interaction with proteins and biological activities. This indicates the relevance of such compounds in medicinal chemistry and drug discovery (Flefel et al., 2018).

Photoluminescence Studies

Compounds similar to (Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide have been investigated for their photoluminescence properties. These studies involve the synthesis of various metal complexes and examining their emission properties. The research demonstrates that different metal ions and ligand coordination modes can significantly affect the photoluminescent behavior of these compounds, making them of interest in materials science and photonic applications (Konar et al., 2012).

Synthesis of Heterocyclic Derivatives

Research has also focused on the synthesis of new heterocyclic derivatives using compounds structurally related to the ligand . These syntheses lead to the creation of various biologically active compounds, which can be screened for their therapeutic potential. Such studies contribute to the expansion of the chemical space in drug discovery and offer a pathway to novel pharmaceutical agents (Aly et al., 2019).

properties

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-14(15-9-11-24-12-10-15)25-28-23(29)21-13-20(26-27-21)18-8-7-17-6-5-16-3-2-4-19(18)22(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,29)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEPGLZAKBXCEZ-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

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